molecular formula C15H14BrClN2O2 B5472088 1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea

1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea

Cat. No.: B5472088
M. Wt: 369.64 g/mol
InChI Key: OJSYYQWPZYGMKA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a chlorophenoxyethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea typically involves the reaction of 4-bromoaniline with 2-(2-chlorophenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Bromoaniline} + \text{2-(2-Chlorophenoxy)ethyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction Reactions: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of phenolic compounds.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-[(2-chlorophenoxy)methyl]benzene
  • 1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
  • 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene

Uniqueness

1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea is unique due to the presence of both bromophenyl and chlorophenoxyethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c16-11-5-7-12(8-6-11)19-15(20)18-9-10-21-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSYYQWPZYGMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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